6-Methyl Paliperidone-d4 is a deuterated analog of paliperidone, which is a psychotropic agent primarily used in the treatment of schizophrenia and schizoaffective disorder. This compound is classified as a benzisoxazole derivative and functions as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. The deuteration enhances its stability and allows for detailed pharmacokinetic studies without interference from the natural isotopes of hydrogen.
6-Methyl Paliperidone-d4 is synthesized from key intermediates derived from paliperidone, which itself is a metabolite of risperidone. The compound falls under the category of antipsychotic medications and is classified as an atypical antipsychotic due to its mechanism of action involving serotonin and dopamine receptor antagonism. Its molecular formula is with a molecular weight of approximately 440.5 g/mol .
The synthesis of 6-Methyl Paliperidone-d4 involves several steps, beginning with the preparation of intermediates. A common synthetic route includes the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride in the presence of diisopropylamine in a methanol medium .
In industrial settings, the synthesis employs high-pressure reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The process may also involve using active charcoal during crystallization to enhance purity .
The molecular structure of 6-Methyl Paliperidone-d4 can be represented by the following data:
6-Methyl Paliperidone-d4 can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Methyl Paliperidone-d4 mirrors that of paliperidone. It acts primarily as an antagonist at dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors in the central nervous system. This dual action contributes to its efficacy in managing symptoms associated with schizophrenia by balancing neurotransmitter levels in the brain .
6-Methyl Paliperidone-d4 exhibits typical characteristics associated with solid organic compounds:
The compound demonstrates stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned .
6-Methyl Paliperidone-d4 has several important applications in scientific research:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6